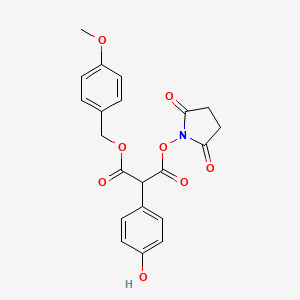
4-Methoxybenzyl (((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)(4-hydroxyphenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-甲氧基苄基 (((2,5-二氧代-1-吡咯烷基)氧基)羰基)(4-羟基苯基)乙酸酯是一种结构独特的复杂有机化合物,结合了多种官能团。
准备方法
合成路线和反应条件
4-甲氧基苄基 (((2,5-二氧代-1-吡咯烷基)氧基)羰基)(4-羟基苯基)乙酸酯的合成通常涉及多个步骤,从易于获得的起始原料开始。关键步骤包括:
4-甲氧基苄基的形成: 可以通过使4-甲氧基苄醇与合适的保护基团反应来实现。
引入吡咯烷基: 通过与合适的试剂(如琥珀酸酐)反应引入2,5-二氧代-1-吡咯烷基。
与4-羟基苯乙酸酯偶联: 最后一步涉及在特定的反应条件下,例如在催化剂(如二环己基碳二亚胺 (DCC))存在下使用偶联剂,将中间体与4-羟基苯乙酸酯偶联。
工业生产方法
该化合物的工业生产可能涉及优化合成路线,以提高产率并降低成本。这可能包括使用连续流动反应器、先进的纯化技术和可扩展的反应条件。
化学反应分析
反应类型
4-甲氧基苄基 (((2,5-二氧代-1-吡咯烷基)氧基)羰基)(4-羟基苯基)乙酸酯可以发生各种类型的化学反应,包括:
氧化: 甲氧基可以被氧化形成相应的醛或羧酸。
还原: 吡咯烷基部分中的羰基可以被还原形成醇。
取代: 芳环可以发生亲电芳香取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用诸如氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
取代: 可以使用诸如溴 (Br2) 或硝酸 (HNO3) 等试剂进行亲电芳香取代。
形成的主要产物
从这些反应中形成的主要产物取决于所用特定条件和试剂。例如,甲氧基的氧化可以产生4-甲氧基苯甲酸,而羰基的还原可以产生相应的醇。
科学研究应用
4-甲氧基苄基 (((2,5-二氧代-1-吡咯烷基)氧基)羰基)(4-羟基苯基)乙酸酯在科学研究中有多种应用:
化学: 它被用作合成更复杂分子的中间体,以及作为各种有机反应中的试剂。
生物学: 该化合物可用于研究酶机制,以及作为生化测定中的探针。
工业: 该化合物可用于生产特种化学品,以及作为合成聚合物和其他材料的构建块。
作用机制
4-甲氧基苄基 (((2,5-二氧代-1-吡咯烷基)氧基)羰基)(4-羟基苯基)乙酸酯的作用机制涉及它与特定分子靶标的相互作用。该化合物可以通过与酶的活性位点或变构位点结合,作为酶的抑制剂或调节剂。所涉及的途径可能包括抑制酶活性、改变底物结合或调节酶构象。
相似化合物的比较
类似化合物
- 4-{[(2,5-二氧代-1-吡咯烷基)氧基]羰基}苯磺酰叠氮化物
- 2,5-吡咯烷二酮,1-[(4-甲基苯甲酰基)氧基]
独特性
4-甲氧基苄基 (((2,5-二氧代-1-吡咯烷基)氧基)羰基)(4-羟基苯基)乙酸酯的独特性在于它结合了官能团,这使它能够参与广泛的化学反应并与各种生物靶标相互作用。
属性
CAS 编号 |
78641-41-5 |
|---|---|
分子式 |
C21H19NO8 |
分子量 |
413.4 g/mol |
IUPAC 名称 |
1-O-(2,5-dioxopyrrolidin-1-yl) 3-O-[(4-methoxyphenyl)methyl] 2-(4-hydroxyphenyl)propanedioate |
InChI |
InChI=1S/C21H19NO8/c1-28-16-8-2-13(3-9-16)12-29-20(26)19(14-4-6-15(23)7-5-14)21(27)30-22-17(24)10-11-18(22)25/h2-9,19,23H,10-12H2,1H3 |
InChI 键 |
BMLAWWXMVBJBGP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)COC(=O)C(C2=CC=C(C=C2)O)C(=O)ON3C(=O)CCC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


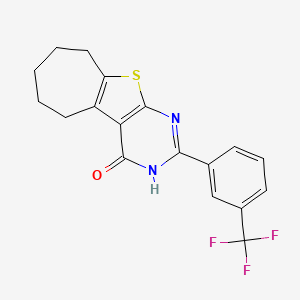
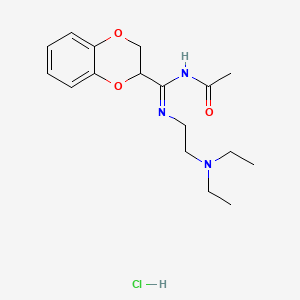

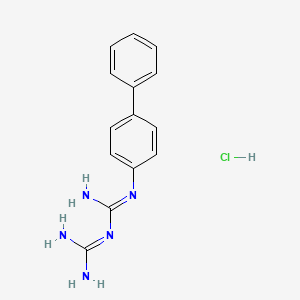

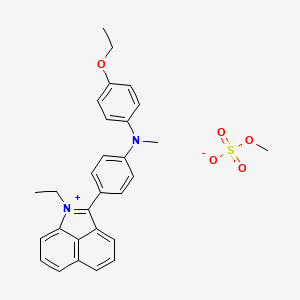
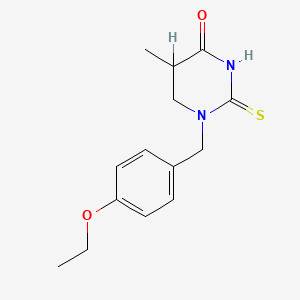

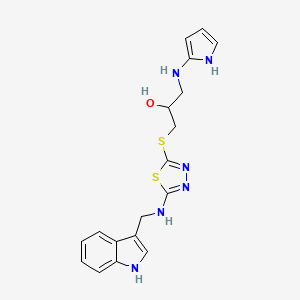
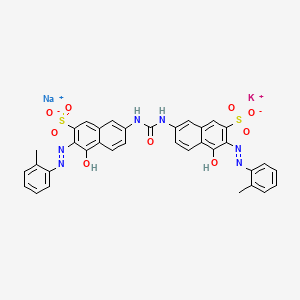


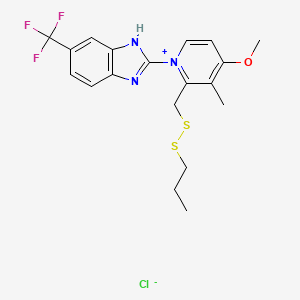
![2-[(2-Chloro-4-nitrophenyl)azo]-5-methoxy-4-methylbenzenediazonium hydrogen sulfate](/img/structure/B12711654.png)
